molecular formula C53H96O6 B1261453 TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3]

TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3]

Cat. No. B1261453
M. Wt: 829.3 g/mol
InChI Key: UFHNZOACKFBCOM-YXKNDSBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3] is a triglyceride.

Scientific Research Applications

1. Triacylglycerols in Disease Research

Triacylglycerols (TGs) like TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3] are crucial in researching cardiovascular and liver diseases. A study by Guan et al. (2017) highlighted the importance of analyzing TGs with specific fatty acid chain compositions in understanding the functions of TGs in these diseases. The study demonstrated the systematic analysis of TGs in various biological tissues, emphasizing their significance in disease research (Guan et al., 2017).

2. Nutritional Importance in Infant Formulas

The stereoisomeric structure of TGs, including TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3], is a key factor in infant nutrition. Studies like those by Van Erp et al. (2021) and Innis (2011) focus on the production and role of specific TG structures in infant formulas. These studies emphasize the need to mimic the TG molecular species found in human milk for better nutrient absorption in infants (Van Erp et al., 2021); (Innis, 2011).

3. Lipidomic Analysis and Metabolism Studies

Kotronen et al. (2009) conducted lipidomic analyses revealing that specific TGs, such as those containing saturated fatty acids, are better markers of insulin resistance than total serum TG concentrations. This research underscores the importance of analyzing individual TG molecules for a more accurate understanding of metabolic disorders (Kotronen et al., 2009).

4. Role in Dietary Studies

Studies like Jaudszus et al. (2014) explore the dietary origins and endogenous production of certain TG molecules. Their research on trans palmitoleic acid, a component of TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3], investigates its correlation with reduced risks of type 2 diabetes and coronary artery disease, suggesting a significant role in dietary studies (Jaudszus et al., 2014).

properties

Product Name

TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3]

Molecular Formula

C53H96O6

Molecular Weight

829.3 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h20-21,23-26,50H,4-19,22,27-49H2,1-3H3/b23-20-,24-21-,26-25-/t50-/m1/s1

InChI Key

UFHNZOACKFBCOM-YXKNDSBASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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